2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
347364-63-0
VCID:
VC0361297
InChI:
InChI=1S/C17H23N3O2S/c1-10(2)14-7-6-13(8-12(14)5)22-9-15(21)18-17-20-19-16(23-17)11(3)4/h6-8,10-11H,9H2,1-5H3,(H,18,20,21)
SMILES:
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C(C)C)C(C)C
Molecular Formula:
C17H23N3O2S
Molecular Weight:
333.5g/mol
2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 347364-63-0
Main Products
VCID: VC0361297
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5g/mol
CAS No. | 347364-63-0 |
---|---|
Product Name | 2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide |
Molecular Formula | C17H23N3O2S |
Molecular Weight | 333.5g/mol |
IUPAC Name | 2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C17H23N3O2S/c1-10(2)14-7-6-13(8-12(14)5)22-9-15(21)18-17-20-19-16(23-17)11(3)4/h6-8,10-11H,9H2,1-5H3,(H,18,20,21) |
Standard InChIKey | LRRXFBJNZCVRGE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C(C)C)C(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C(C)C)C(C)C |
PubChem Compound | 727678 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume